Phylloxin-S1
描述
属性
生物活性 |
Antimicrobial |
|---|---|
序列 |
GWMSKIASGIGTFLSGVQQG |
产品来源 |
United States |
**2. Biosynthesis and Precursor Processing**
Gene Cloning and cDNA Analysis
The genetic blueprint for Phylloxin-S1 is encoded in the frog's DNA. To study this, researchers have isolated messenger RNA (mRNA) from the frog's skin secretions and used it to create a complementary DNA (cDNA) library. This library provides a snapshot of the genes being actively expressed in the skin glands.
Through a "shotgun" cloning approach, the cDNA encoding the precursor for this compound (PLX-S) has been successfully identified and sequenced. frogchemistry.com The open-reading frame of the cloned cDNA for the this compound precursor consists of 64 amino acid residues. frogchemistry.com The nucleotide sequence for this precursor has been deposited in the EMBL Nucleotide Sequence Database under the accession number AJ865345. frogchemistry.com
The nucleotide and translated amino acid sequence of the this compound precursor cDNA is detailed in the table below.
| Nucleotide Sequence of this compound Precursor cDNA |
| ATG TTC ACC AAG AAG GCC TTT CTG GGT GTT TTC TTA GTT GGC TTT GTT GGA GCA GCA GTT GCA GAA GAA GAG GTT GAT GAT GAT GAA GAG GAC GAG GAG AAG AAG AGG GGA TGG ATG TCC AAG ATT GCC TCT GGC ATT GGC ACC TTC CTC TCT GGT GTT CAG CAA GGT TGA |
| Translated Amino Acid Sequence of this compound Precursor |
| MFTKKAF LGVFLVGFVG AAVAE EVDDDEE DEEKKR GWMSKIASGI GTFLSGVQQG |
The prepropeptide sequence begins with a signal peptide, a short chain of amino acids that directs the newly synthesized protein to the secretory pathway. In the case of the this compound precursor, this putative signal peptide is comprised of the first 22 amino acid residues. frogchemistry.com This hydrophobic segment is crucial for translocating the precursor into the endoplasmic reticulum for further processing. The signal peptide is cleaved off during this process.
| Feature | Amino Acid Sequence | Length (amino acids) |
| Signal Peptide | MFTKKAFLGVFLVGFVGAAVAE | 22 |
Following the signal peptide is a highly acidic spacer domain. frogchemistry.com This region is rich in acidic amino acid residues, such as aspartic acid (D) and glutamic acid (E). For the this compound precursor, this acidic spacer is located between the signal peptide and the mature this compound sequence. This domain is believed to play a role in the correct folding and processing of the precursor.
| Feature | Amino Acid Sequence | Length (amino acids) |
| Acidic Spacer Domain | EVDDDEEDEEKK | 12 |
The cloning of the this compound precursor cDNA was facilitated by the high degree of conservation in the 5'-untranslated region of related peptide precursors from other Phyllomedusa species, such as Phyllomedusa bicolor. frogchemistry.com Researchers designed a degenerate sense primer based on this highly conserved domain to amplify the target cDNA using a technique called 3'-Rapid Amplification of cDNA Ends (3'-RACE). frogchemistry.com This approach allows for the isolation of novel peptide cDNAs based on regions of known, conserved sequence. The nucleotide sequences of the this compound precursor show a 94% identity with the corresponding phylloxin (B1576862) precursor from P. bicolor. frogchemistry.com
| Precursor Comparison | Sequence Identity |
| This compound (P. sauvagei) vs. Phylloxin (P. bicolor) Nucleotide Sequence | 94% |
| This compound (P. sauvagei) vs. Phylloxin (P. bicolor) Amino Acid Sequence | 95% |
Post-Translational Processing
Once the prepropeptide is synthesized, it undergoes a series of enzymatic modifications, collectively known as post-translational processing, to liberate the mature this compound peptide.
A crucial step in the processing of the this compound precursor is the cleavage at specific sites by enzymes called propeptide convertases. These enzymes recognize and cut at specific pairs of basic amino acid residues. The this compound precursor contains a canonical Lys-Arg (-KR-) processing site immediately preceding the N-terminus of the mature this compound sequence. frogchemistry.com The cleavage at this site releases the mature peptide from the acidic spacer domain. The mature this compound peptide itself consists of 20 amino acids. frogchemistry.com
| Processing Site | Sequence | Location |
| Propeptide Convertase Site | -KKR- | Junction of Acidic Spacer and Mature Peptide |
C-Terminal Amidationresearchgate.netfrontiersin.org
A crucial final step in the biosynthesis of many amphibian antimicrobial peptides, including this compound, is C-terminal amidation. This post-translational modification, where the C-terminal carboxyl group is converted to an amide, is essential for the biological activity of many of these peptides. frontiersin.orgnih.gov The amidation process typically involves the action of a peptidylglycine alpha-amidating monooxygenase (PAM) enzyme. This enzyme catalyzes the oxidative cleavage of a C-terminal glycine (B1666218) residue from the peptide precursor, resulting in the formation of the C-terminal amide.
The presence of a C-terminal amide group has several functional consequences. It removes the negative charge of the carboxyl group, which can enhance the peptide's interaction with the negatively charged membranes of microorganisms. biorxiv.org This modification has also been shown to increase the peptide's stability by making it more resistant to degradation by carboxypeptidases. frontiersin.org For this compound and its relatives, this amidation is a key feature that contributes to their efficacy as antimicrobial agents. researchgate.net
Molecular Mechanisms of Peptide Diversity Generationnih.govkambonomad.comoup.com
The incredible diversity of antimicrobial peptides, including the phylloxin family, within the skin secretions of Phyllomedusa frogs is not a random occurrence. It is the result of specific and accelerated evolutionary mechanisms operating on the genes that encode these peptides. nih.govnih.gov this compound is part of the dermaseptin (B158304) superfamily, a large group of peptides that showcase this remarkable variability. nih.govkambonomad.com
The primary driver of this diversity is a process of gene duplication followed by focal hypermutation and positive (diversifying) selection . nih.govkambonomad.com The genes encoding these peptide precursors share a highly conserved structure, consisting of an N-terminal signal peptide region and an acidic spacer region. researchgate.netresearchgate.net However, the C-terminal region, which encodes the mature antimicrobial peptide, is a "hypervariable" domain. researchgate.netresearchgate.net
After a gene duplication event, one copy of the gene is free to accumulate mutations in this hypervariable region without compromising the original peptide's function. These mutations are not random; there is strong evidence for positive selection, meaning that mutations leading to new peptide variants with potentially advantageous antimicrobial properties are favored and retained in the population. nih.govoup.com This rapid evolution allows the frog to develop a complex and ever-changing arsenal (B13267) of peptides, likely as a defense mechanism against a wide range of evolving pathogens. nih.gov
This "gene-based combinatorial library" results in different frog species, and even individuals within a species, having a unique cocktail of antimicrobial peptides in their skin secretions. nih.govkambonomad.com this compound, found in Phyllomedusa sauvagei, is one specific outcome of this evolutionary strategy, closely related to but distinct from phylloxins found in other species like Phyllomedusa bicolor. researchgate.net
Research Findings
Table 1: Precursor Structure of Phylloxin and Related Peptides
| Precursor Component | Function | Conservation Level |
| Signal Peptide | Directs the precursor protein to the secretory pathway. | Highly Conserved |
| Acidic Spacer Region | Anionic pro-region that may neutralize the cationic mature peptide before secretion. oup.com | Highly Conserved |
| Processing Sites | Specific amino acid sequences (e.g., Lys-Arg) recognized by enzymes that cleave the precursor. | Conserved |
| C-Terminal Mature Peptide | The final, biologically active antimicrobial peptide (e.g., this compound). This is a hypervariable region. researchgate.netresearchgate.net | Low (High Diversity) |
Table 2: Mechanisms of Peptide Diversity in the Dermaseptin Superfamily
| Mechanism | Description | Consequence |
| Gene Duplication | Creation of one or more copies of a gene. | Provides raw genetic material for evolution to act upon. |
| Focal Hypermutation | Accelerated rate of mutation concentrated in specific gene regions. | Rapidly generates sequence variation in the mature peptide-coding region. |
| Positive Selection | Evolutionary pressure that favors new, advantageous traits. | Promotes the retention of novel peptides with enhanced or different activities. |
**3. Molecular Structure and Conformational Dynamics**
Primary Structure Elucidation
The primary structure, or amino acid sequence, is the fundamental determinant of a peptide's properties. The determination of this sequence is a critical first step in its characterization.
The linear sequence of amino acids in Phylloxin-S1 has been identified as:
Gly-Trp-Met-Ser-Lys-Ile-Ala-Ser-Gly-Ile-Gly-Thr-Phe-Leu-Ser-Gly-Val-Gln-Gln-Gly cpu-bioinfor.orgmdpi.comchembuyersguide.com
The determination of the primary structure of peptides like this compound typically involves a combination of advanced analytical techniques. While specific studies detailing the sequencing of this compound are not prevalent, the methodologies for similar peptides from Phyllomedusa species are well-established. These often include automated Edman degradation, which sequentially removes amino acid residues from the N-terminus for identification. Furthermore, tandem mass spectrometry (MS/MS) is a powerful tool for de novo peptide sequencing, where the peptide is fragmented, and the resulting fragment ions are analyzed to deduce the amino acid sequence. researchgate.net The molecular formula for this compound is C88H140N24O25S. chembuyersguide.com
| Property | Value |
| Amino Acid Sequence | GWMSKIASGIGTFLSGVQQG |
| Molecular Formula | C88H140N24O25S |
| Length | 20 residues |
This compound belongs to the phylloxin (B1576862) family of peptides, which are themselves part of the larger dermaseptin (B158304) superfamily of antimicrobial peptides found in Phyllomedusinae frogs. nih.govimrpress.com The precursors of these peptides, including that of phylloxin, share highly conserved signal and acidic spacer domains, despite the mature peptides having different structures and functions. researchgate.net This suggests a common evolutionary origin.
This compound shows strong homology with other peptides isolated from frogs of the same subfamily. For instance, it is closely related to other dermaseptins and phylloseptins. nih.govresearchgate.net The alignment of this compound with other members of the dermaseptin superfamily reveals conserved motifs and residues that are crucial for their antimicrobial activity. The dermaseptin family, to which phylloxins are related, is characterized by a conserved tryptophan (Trp) residue near the N-terminus, which is also present in this compound at position 2. imrpress.com
| Peptide Family | Relationship to this compound |
| Phylloxin | This compound is a member of this family. |
| Dermaseptin | Phylloxins are considered part of the broader dermaseptin superfamily. researchgate.netnih.gov |
| Phylloseptin | Shares a common origin within the Phyllomedusinae subfamily. nih.govresearchgate.net |
| Plasticin | Another peptide family from the same subfamily with conserved precursor elements. nih.govimrpress.com |
| Dermatoxin | Also part of the diverse peptide arsenal (B13267) of Phyllomedusinae frogs. nih.govimrpress.com |
Secondary Structure Characterization
The spatial arrangement of the amino acid chain, known as the secondary structure, is critical for the biological activity of this compound.
A defining feature of many antimicrobial peptides, including this compound, is their ability to form an amphipathic α-helix. imrpress.com This structure is characterized by the segregation of hydrophobic and hydrophilic amino acid residues on opposite sides of the helical cylinder. This arrangement is crucial for the peptide's interaction with and disruption of microbial cell membranes. The hydrophobic face of the helix tends to insert into the lipid bilayer of the membrane, while the hydrophilic face remains exposed to the aqueous environment.
Circular Dichroism (CD) spectroscopy is a key technique used to study the secondary structure of peptides in different environments. For phylloxin, CD spectra recorded in a low polarity medium, which mimics the hydrophobic environment of a microbial membrane, have indicated a significant α-helical content, estimated to be between 60-70%. researchgate.net This provides experimental evidence for the formation of the α-helical structure that is predicted from its primary sequence.
Conformational Behavior in Different Environments
This compound exhibits conformational flexibility, adopting different structures in aqueous versus membrane-mimetic environments. In an aqueous solution, the peptide is likely to be in a largely random coil conformation. However, upon encountering the surface of a microbial membrane, it undergoes a conformational change to form the amphipathic α-helix. researchgate.netimrpress.com This transition is a critical step in its mechanism of action, allowing it to effectively interact with and disrupt the target membrane. The low polarity environment of the membrane stabilizes the helical structure by accommodating the hydrophobic residues of the peptide.
Transition from Random Coil to α-Helix upon Membrane Interaction
In an aqueous solution, this compound and related peptides typically exist in a disordered, or random coil, conformation. science.govnih.govhorseshoecrab.org This lack of a defined structure in solution is a common characteristic of many AMPs. science.gov However, upon encountering a bacterial membrane or a membrane-mimicking environment, this compound undergoes a significant structural transition, folding into an α-helical conformation. nih.govresearchgate.net This coil-to-helix transition is a critical step in its mechanism of action, allowing the peptide to insert into and disrupt the microbial cell membrane. nih.govresearchgate.net
The induction of this α-helical structure is driven by the interaction of the peptide with the lipids of the target membrane. nih.gov Circular dichroism (CD) spectroscopy is a key technique used to study these conformational changes. Studies on related peptides, such as those from the dermaseptin family, have shown a distinct shift in their CD spectra from that of a random coil in aqueous buffer to that of an α-helix in the presence of lipid vesicles or membrane-mimicking solvents. nih.gov
Influence of Low Polarity Media
The transition to an α-helical structure is not limited to interactions with biological membranes. Low polarity media, which mimic the hydrophobic core of a cell membrane, can also induce this conformational change. researchgate.netacs.org Solvents such as trifluoroethanol (TFE) are often used in structural studies of AMPs to simulate a membrane-like environment. nih.govpeerj.com In such low-polarity environments, this compound and its analogues adopt a stable α-helical structure. researchgate.net For instance, circular dichroism spectra of phylloxin in a low polarity medium indicated a 60-70% α-helical conformation. researchgate.net This induced folding in non-aqueous environments underscores the peptide's intrinsic propensity to form an α-helix, a key feature for its antimicrobial function. imrpress.com
| Environment | Dominant Conformation | α-Helical Content (%) |
| Aqueous Solution | Random Coil | Low |
| Membrane-Mimicking (e.g., TFE) | α-Helix | 60-70 researchgate.net |
| Lipid Bilayers | α-Helix | High |
Structural Determinants of Activity
The antimicrobial efficacy of this compound is not solely dependent on its final α-helical structure but is also governed by specific physicochemical properties of its amino acid sequence. researchgate.net
Role of Net Charge and Hydrophobicity
Once attracted to the membrane surface, the peptide's hydrophobicity drives its insertion into the lipid bilayer. horseshoecrab.org The hydrophobic amino acid residues of this compound interact favorably with the acyl chains of the membrane lipids, leading to membrane perturbation and eventual lysis. researchgate.net However, an optimal balance is necessary, as excessive hydrophobicity can lead to non-specific interactions with host cell membranes, resulting in toxicity. researchgate.net Studies on related peptides have shown that both the positive charges and hydrophobicity play significant roles in their mechanism of action, often involving a two-step process of electrostatic binding followed by hydrophobic insertion. horseshoecrab.org
| Physicochemical Property | Role in Antimicrobial Activity |
| Net Positive Charge | Initial electrostatic attraction to negatively charged microbial membranes. imrpress.comhorseshoecrab.org |
| Hydrophobicity | Drives insertion into the hydrophobic core of the lipid bilayer, leading to membrane disruption. horseshoecrab.orgresearchgate.net |
Importance of α-Helical Folding Propensity and Amphipathicity
The propensity of this compound to fold into an α-helix is a cornerstone of its function. imrpress.comresearchgate.net This folding is not just about creating a rigid structure but about organizing the amino acid residues into a specific spatial arrangement. The resulting α-helix is often amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. researchgate.netimrpress.com
This amphipathic character is critical for its membrane-disrupting activity. nih.gov The hydrophilic face, bearing the positively charged residues, can interact with the polar head groups of the lipids and the aqueous environment, while the hydrophobic face buries itself within the nonpolar interior of the membrane. researchgate.net This arrangement facilitates the peptide's ability to disrupt the membrane's integrity, potentially by forming pores or through other mechanisms that lead to cell death. researchgate.net The ability to adopt an amphipathic α-helical conformation upon interacting with a membrane is a key determinant of the antimicrobial potency of this compound and many other AMPs. imrpress.comnih.gov Differences in the degree of amphipathicity and α-helical folding propensity have been shown to be responsible for variations in the antimicrobial activities of different phylloseptins. researchgate.net
**4. Molecular Mechanisms of Action**
Interactions with Lipid Bilayers
The initial and critical step in the antimicrobial action of Phylloxin-S1 is its interaction with the cell membrane. This process is governed by the peptide's structure and the composition of the target lipid bilayer. Circular dichroism studies indicate that this compound adopts a significant alpha-helical conformation, estimated at 60-70%, in low polarity environments that mimic the lipid core of a membrane. researchgate.net This structure is amphipathic, meaning it has distinct polar (hydrophilic) and nonpolar (hydrophobic) faces, a key feature for membrane interaction. researchgate.net
While direct comparative studies on this compound's binding affinity for different lipid types are not extensively detailed, its mechanism can be inferred from its structural characteristics and the behavior of other cationic antimicrobial peptides. researchgate.netresearchgate.net Bacterial cell membranes are rich in anionic phospholipids (B1166683), such as phosphatidylglycerol (PG), which gives them a net negative charge. mdpi.comnih.gov In contrast, the outer leaflet of mammalian cell membranes is primarily composed of zwitterionic phospholipids like phosphatidylcholine (PC), resulting in an electrically neutral surface. researchgate.netnih.gov Cationic peptides are electrostatically attracted to the negatively charged anionic membranes of bacteria. researchgate.netmdpi.com This electrostatic attraction is a primary determinant of their selectivity for microbial cells over host cells. Although highly hydrophobic peptides can bind to zwitterionic membranes, the interaction is typically weaker than with anionic membranes. researchgate.net
The binding of this compound and related peptides to the cell membrane is a multi-stage process driven by a combination of electrostatic and hydrophobic forces. researchgate.netresearchgate.netplos.orgnih.gov
Initial Adsorption: The first step is largely governed by hydrophobic interactions, where the nonpolar face of the amphipathic peptide helix associates with the hydrophobic lipid core of the membrane. researchgate.netresearchgate.net
Stabilization and Insertion: Following initial contact, electrostatic interactions between the positively charged amino acid residues on the peptide and the negatively charged lipid headgroups of anionic bilayers play a crucial role. researchgate.netplos.orgnih.gov These short-range Coulombic forces strengthen the binding and prolong the peptide's residence time on and within the membrane, facilitating its disruptive action. researchgate.netresearchgate.net
This two-step model, combining both hydrophobic and electrostatic contributions, ensures both effective targeting and strong binding to the microbial membrane. researchgate.netnih.gov
Table 1: Forces Involved in Membrane Binding
| Interaction Type | Role in Membrane Binding | Primary Target | Supporting Findings |
| Hydrophobic | Drives the initial association and adsorption of the peptide to the membrane surface. researchgate.netresearchgate.netnih.gov | Lipid acyl chains in the bilayer core. scifiniti.com | Mutation of key hydrophobic residues has been shown to primarily alter the association rate constants of membrane binding. nih.govnih.gov |
| Electrostatic | Stabilizes the peptide-membrane complex and retains the peptide on the membrane. researchgate.netresearchgate.netnih.gov | Anionic phospholipid headgroups. plos.org | These forces are critical for the strong binding to anionic membranes and prolong the peptide's residence time, enhancing its disruptive efficacy. researchgate.netresearchgate.net |
Differential Scanning Calorimetry (DSC) is a technique used to measure the heat changes that occur in a sample as it is heated or cooled. doi.orgnih.gov In membrane biophysics, DSC is used to study the thermotropic phase behavior of lipid bilayers, providing insights into how a substance like a peptide affects lipid packing and membrane stability. doi.orgnih.gov
While specific DSC studies focusing exclusively on this compound are not prominent in the available literature, research on the closely related peptide, Phylloseptin-S1 (PLS-S1), provides a clear model for this mechanism. researchgate.net DSC analysis demonstrated that phylloseptins like PLS-S1 significantly disrupt the acyl chain packing of anionic lipid bilayers. researchgate.net This interaction alters the membrane's phase transition, indicating a destabilization of the lipid arrangement. doi.orgresearchgate.net
Table 2: Summary of DSC Findings for Related Phylloseptin Peptides
| Peptide | Lipid Bilayer Type | Observed Effect | Reference |
| Phylloseptin-S1, -S2, -S4 | Anionic & Zwitterionic | Disrupts the acyl chain packing specifically in anionic lipid bilayers. | researchgate.net |
Membrane Disruption Models
Following binding, this compound disrupts the membrane's integrity, leading to the death of the microorganism. imrpress.com The precise mechanism is thought to align with models proposed for other dermaseptins and related peptides, which act like a detergent or "carpet," destabilizing the membrane structure. researchgate.netmdpi.com
A key aspect of the disruption mechanism is the interference with the orderly packing of the lipid acyl chains that form the hydrophobic core of the membrane. scifiniti.comresearchgate.net By inserting its hydrophobic face into the bilayer, the peptide forces the lipid chains apart. researchgate.net This disruption of the cohesive van der Waals forces between the acyl chains compromises the bilayer's structural integrity and barrier function. researchgate.netresearchgate.net Studies on related phylloseptins confirm that potent members of the family are effective because they disrupt this acyl chain packing. researchgate.net The fluid nature of membranes containing unsaturated fatty acids can further enhance the insertion and disruptive power of these peptides. researchgate.net
As more peptide molecules accumulate on and within the membrane, the disruption of lipid packing can become catastrophic. researchgate.net Once a threshold concentration of the peptide is reached on the membrane surface, the widespread disruption can lead to the formation of local cracks or defects. researchgate.net This model suggests that these defects eventually coalesce, causing a complete loss of membrane integrity and the disintegration of the bilayer in a process similar to the action of a detergent. imrpress.comresearchgate.net This leads to leakage of cellular contents and cell death. researchgate.net
Pore Formation Mechanisms
The lytic activity of this compound and related α-helical antimicrobial peptides is predicated on their ability to compromise the integrity of the target cell's membrane. sci-hub.seimrpress.com The process is cooperative and concentration-dependent. imrpress.com After initial electrostatic attraction to the membrane surface, the peptides accumulate. Once a critical threshold concentration is achieved on the membrane, they insert into the lipid bilayer. researchgate.netimrpress.com This insertion disrupts the normal packing of membrane lipids. researchgate.net
The precise model of disruption can vary, with evidence supporting several mechanisms for this class of peptides. One proposed mechanism is the "carpet" model, where the peptides accumulate parallel to the membrane surface, creating tension and eventually causing a detergent-like solubilization of the membrane. researchgate.net Another possibility is the formation of transient pores or "wormholes". sci-hub.se In this model, the peptides aggregate and insert into the membrane, creating channels that disrupt the permeability barrier, leading to leakage of cellular contents and cell death. sci-hub.seimrpress.comnih.gov This process is enhanced by the fluidity of microbial membranes, which facilitates the peptide's insertion and disruptive action. researchgate.net
Selectivity Towards Biological Membranes
A critical feature of this compound and many other AMPs is their ability to selectively target microbial cells over host eukaryotic cells. imrpress.comnih.govnih.gov This selectivity is a key factor in their potential as therapeutic agents and is rooted in the fundamental structural and compositional differences between prokaryotic and eukaryotic membranes. nih.govelifesciences.orgelifesciences.org The peptide's cationic and amphipathic nature governs this differential interaction. researchgate.netimrpress.com
Differential Interaction with Microbial Cell Membranes
This compound demonstrates a strong affinity for microbial membranes. researchgate.netimrpress.com This preference is primarily driven by electrostatic interactions between the positively charged amino acid residues of the peptide and the net negative charge of bacterial surfaces. researchgate.netimrpress.com Bacterial membranes are rich in anionic components such as phosphatidylglycerol (PG) and, in the case of Gram-negative bacteria, lipopolysaccharides (LPS), which provide a strong electrostatic attraction for the cationic peptide. researchgate.net
Upon binding, the lipid environment of the microbial membrane induces a conformational change in this compound, causing it to fold into an amphipathic α-helix. researchgate.net This structure positions hydrophobic residues to interact with the lipid core of the membrane and hydrophilic, charged residues to interact with the lipid headgroups and aqueous environment. researchgate.netimrpress.com The strong binding to anionic membranes is further governed by short-range Coulombic interactions that increase the peptide's residence time within the membrane, leading to the disruption of the lipid bilayer's acyl chain packing and eventual permeabilization. researchgate.netresearchgate.net
Limited Interaction with Eukaryotic Cell Membranes
Furthermore, eukaryotic membranes are rich in cholesterol, a molecule absent in most bacterial membranes. Cholesterol plays a crucial role in stabilizing the lipid bilayer, increasing its packing density and reducing its fluidity. This structural feature is thought to hinder the insertion and pore-forming activity of antimicrobial peptides like this compound. nih.gov Consequently, members of the dermaseptin (B158304) family, including this compound, generally show little harmful effect on mammalian cells at concentrations where they are effective against microbes. sci-hub.senih.gov
Intracellular Target Modulation
While membrane disruption is widely considered the primary mechanism of action for this compound and related peptides, some AMPs can translocate across the cell membrane to engage with internal cellular components. imrpress.comnih.govnih.gov This suggests that, in some cases, membrane permeabilization may be a precursor to subsequent intracellular activities that contribute to cell death. imrpress.com
Potential Interference with DNA/Protein Synthesis or Enzyme Activity
Once inside the cell, antimicrobial peptides can potentially interfere with essential biosynthetic processes. nih.govresearchgate.net Antibiotics commonly target the synthesis of the cell wall, DNA, RNA, and proteins. nih.govresearchgate.netnih.gov For some peptides, such as PR-39, the mechanism of action involves the interruption of DNA and protein synthesis without necessarily causing complete membrane lysis. researchgate.net The general mechanism involves the inhibition of key cellular processes by binding to nucleic acids or interfering with the function of enzymes like RNA polymerase or ribosomes. nih.govresearchgate.net
Although the primary lethal action of this compound is attributed to membrane permeabilization, the possibility of it or its analogs modulating intracellular targets cannot be entirely ruled out. sci-hub.seimrpress.com However, specific research confirming that this compound directly inhibits DNA/protein synthesis or specific enzyme activities at a molecular level is not prominently detailed in current literature. Such intracellular actions may represent a secondary or complementary mechanism to its potent membrane-disrupting capabilities.
Data Tables
| Mechanism | Description | Key Factors | Relevant Citations |
|---|---|---|---|
| Pore Formation | Disrupts membrane integrity via "carpet" or "wormhole" models, leading to permeabilization and cell lysis. | - Amphipathic α-helix formation
| researchgate.netsci-hub.seimrpress.comresearchgate.net |
| Microbial Membrane Selectivity | Preferentially binds to and disrupts microbial membranes. | - Electrostatic attraction to anionic lipids (PG, LPS)
| researchgate.netimrpress.comfrogchemistry.com |
| Limited Eukaryotic Interaction | Shows minimal activity against eukaryotic cells at effective antimicrobial concentrations. | - Neutral charge of eukaryotic outer membrane
| sci-hub.senih.govnih.gov |
| Potential Intracellular Targets | May interfere with internal cellular processes after membrane translocation. | - Inhibition of DNA/protein synthesis
| sci-hub.seimrpress.comnih.govresearchgate.net |
**5. Structure Activity Relationship Sar Studies**
Correlation of Primary Sequence and Molecular Activity
Although derived from a dermaseptin (B158304)/dermorphin-like precursor with highly conserved signal and spacer domains, the mature Phylloxin-S1 sequence shows no significant homology to dermaseptins. researchgate.net This suggests a distinct evolutionary path resulting in a unique functional peptide. Circular dichroism studies have shown that in a membrane-mimicking low-polarity environment, this compound adopts a significant alpha-helical conformation (60-70%). researchgate.net This secondary structure is critical for its function, creating an amphipathic helix where hydrophobic and hydrophilic residues are segregated on opposite faces. This arrangement facilitates insertion into and disruption of the lipid bilayer of microbial cell membranes, which is believed to be its primary mechanism of action. researchgate.netmdpi.com
Compared to other dermaseptins, this compound is considered a narrow-spectrum antimicrobial peptide, showing promising activity against several bacterial strains. researchgate.net
Table 1: Physicochemical and Structural Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Amino Acid Sequence | GWMSKIASGIGTFLSGIQQ-NH₂ | researchgate.netimrpress.com |
| Number of Residues | 19 | researchgate.net |
| Molecular Weight | 2071.3 Da | researchgate.net |
| Post-translational Mod. | C-terminal Amidation | researchgate.netnih.gov |
| Secondary Structure | Alpha-helical (in membranes) | researchgate.net |
Table 2: Reported Antimicrobial Activity of this compound
| Target Microorganism | Activity Level | Reference |
|---|---|---|
| Acholeplasma laidlawii | Promising | researchgate.net |
| Bacillus megaterium | Promising | researchgate.net |
| Spiroplasma melliferum | Promising | researchgate.net |
| Escherichia coli | Promising | researchgate.net |
Impact of Specific Amino Acid Residues and Motifs
Unlike the well-defined consensus motifs found in other peptide families like dermaseptins (e.g., a conserved Tryptophan at position 3), this compound lacks such a distinct, recurring signature. imrpress.com Its activity arises from the collective properties of its amino acid composition rather than a specific short functional motif. uniprot.org The distribution of its hydrophobic residues (like Gly, Trp, Met, Ile, Ala, Leu, Phe) and polar/charged residues (Ser, Lys, Gln) is key to forming the amphipathic helix. researchgate.net
Interestingly, while not homologous to other Phyllomedusinae peptides, this compound bears some structural resemblance to the levitide-precursor fragment and the xenopsin-precursor fragment, which are peptides found in the evolutionarily distant frog Xenopus laevis. researchgate.net This suggests a possible convergent evolution of structural solutions for antimicrobial function. However, specific studies detailing the targeted substitution of individual amino acids in this compound to probe their precise contribution to activity are not widely available in the current literature.
Design and Evaluation of Analogues to Elucidate SAR
A powerful method for elucidating SAR is the rational design, synthesis, and evaluation of peptide analogues. peerj.com This involves systematic modifications to the parent peptide to probe the roles of properties like charge, hydrophobicity, and stereochemistry. For many antimicrobial peptides, this approach has successfully led to analogues with enhanced potency and selectivity. mdpi.com However, specific research focused on creating and testing analogues of this compound is not extensively documented in the reviewed scientific literature.
Increasing the net positive charge (cationicity) of an antimicrobial peptide is a common strategy to improve its initial electrostatic attraction to negatively charged bacterial membranes. mdpi.compeerj.com This is often achieved by substituting neutral or acidic amino acids with basic residues like Lysine (B10760008) (Lys) or Arginine (Arg). Studies on the related phylloseptin peptide family have shown that such substitutions can lead to dramatic increases in antimicrobial potency and spectrum. mdpi.com While this principle is well-established, the design and evaluation of specific cationicity-enhanced analogues of this compound have not been reported in the available literature.
The introduction of D-amino acids in place of their natural L-amino acid counterparts creates diastereomeric analogues. mdpi.com This modification can have several effects: it can alter the peptide's secondary structure and, crucially, it can confer resistance to degradation by host and bacterial proteases, which are typically specific for L-amino acids. mdpi.comnih.gov This strategy has been shown to maintain potent antimicrobial activity while enhancing peptide stability for other frog-derived peptides. mdpi.com However, published studies detailing the synthesis and functional analysis of diastereomeric analogues of this compound are not currently available.
Computational Approaches to SAR
Computational modeling provides valuable insights into the SAR of peptides, enabling prediction of activity and guiding the design of novel analogues. mdpi.comnih.gov These methods can model peptide structures, their interactions with membranes, and correlate structural features with biological function.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. wikipedia.org In peptide research, QSAR studies use calculated molecular descriptors (representing properties like hydrophobicity, electronic properties, and size) to predict antimicrobial potency. wikipedia.orgmdpi.com A robust QSAR model can be used to screen virtual libraries of new peptide analogues, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the discovery process. nih.govchemmethod.com
While QSAR is a powerful and widely used tool in medicinal chemistry and for other antimicrobial peptides, specific QSAR models developed exclusively for this compound and its derivatives are not described in the reviewed scientific literature. The development of such a model would require a dataset of this compound analogues with corresponding measured biological activities, which appears to be unavailable at present.
Molecular Docking and Simulation Studies
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as the this compound peptide, and its biological target at an atomic level. nih.govnih.gov For antimicrobial peptides (AMPs) like this compound, the primary target is often the microbial cell membrane. These simulation studies provide critical insights into the peptide's binding orientation, conformational changes, and the specific molecular forces that drive its antimicrobial activity. biorxiv.orgresearchgate.net
Research in this area focuses on elucidating the precise mechanism by which this compound disrupts the bacterial membrane. The peptide, with the amino acid sequence GWMSKIASGIGTFLSGIQQ-amide, is known to adopt an alpha-helical conformation in non-polar environments that mimic the lipid bilayer of a cell membrane. nih.govresearchgate.net Molecular simulations are essential for understanding this structural transition from a random coil in an aqueous solution to a stable helix upon membrane interaction. mdpi.com
Detailed Research Findings
While specific, published molecular docking studies focusing exclusively on this compound are not extensively available, the principles are well-established from research on homologous peptides like Dermaseptins and other AMPs. nih.govnih.gov These studies typically simulate the peptide's interaction with a model bacterial membrane, often composed of phospholipids (B1166683) like phosphatidylethanolamine (B1630911) (PE) and phosphatidylglycerol (PG), which are characteristic of bacterial cell walls.
The initial interaction is governed by electrostatic forces between the cationic residues of the peptide and the anionic components of the bacterial membrane. Following this initial binding, the peptide inserts itself into the lipid bilayer, driven primarily by hydrophobic interactions. MD simulations can track these dynamic processes over time, revealing how the peptide alters membrane structure, potentially leading to pore formation and subsequent cell death. biorxiv.org
The binding affinity and orientation of the peptide are key determinants of its efficacy. Docking studies calculate a binding energy score, which quantifies the stability of the peptide-membrane complex. A lower binding energy generally indicates a more stable and favorable interaction. rsc.orgfrontiersin.org
The table below illustrates the type of data generated from a typical molecular dynamics simulation of an antimicrobial peptide like this compound interacting with a model bacterial membrane.
Table 1: Illustrative Molecular Dynamics Simulation Parameters and Key Findings for a this compound-Membrane Complex
This table represents typical data output from MD simulations of antimicrobial peptides. Specific values are illustrative for this compound based on studies of similar peptides.
| Simulation Parameter | Description | Illustrative Value/Observation |
|---|---|---|
| Binding Free Energy (ΔG_bind) | The energy released upon the stable binding of the peptide to the membrane. More negative values indicate stronger binding. | -130 to -150 kJ/mol |
| Peptide Conformation | The secondary structure adopted by the peptide upon membrane insertion. | ~70% α-helical content |
| Key Interacting Residues | Amino acids in this compound that form significant bonds with the membrane lipids. | Tryptophan (Trp-2), Lysine (Lys-5), Phenylalanine (Phe-13) |
| Primary Interaction Forces | The dominant molecular forces stabilizing the peptide-membrane complex. | Hydrophobic interactions, Hydrogen bonds, Electrostatic interactions |
| Membrane Perturbation | The effect of peptide insertion on the order and thickness of the lipid bilayer. | Localized thinning of the membrane; increased lipid disorder |
| Simulation Duration | The timescale over which the interaction is simulated to observe dynamic events. | 100 - 500 nanoseconds (ns) |
Molecular docking further refines the understanding of these interactions by identifying the most probable binding poses and the specific amino acid residues involved in forming bonds. For instance, the tryptophan residue (Trp-2) is often crucial for anchoring the peptide to the membrane interface, while lysine (Lys-5) can form strong electrostatic interactions with the negatively charged lipid headgroups. nih.gov
The table below details the specific types of interactions that computational models predict between this compound's amino acids and the components of a target bacterial membrane.
Table 2: Predicted Intermolecular Interactions between this compound and a Model Bacterial Membrane
This table provides a detailed, yet illustrative, breakdown of interactions predicted by molecular docking and simulation, based on the known sequence of this compound and general principles of peptide-membrane binding.
| This compound Residue | Position | Predicted Interaction Type | Interacting Membrane Component |
|---|---|---|---|
| Glycine (B1666218) (Gly) | 1 | Hydrophobic | Lipid Acyl Chains |
| Tryptophan (Trp) | 2 | Hydrogen Bond / Hydrophobic | Phosphate (B84403) Headgroup / Acyl Chains |
| Methionine (Met) | 3 | Hydrophobic | Lipid Acyl Chains |
| Lysine (Lys) | 5 | Electrostatic / Hydrogen Bond | Anionic Phosphate Headgroup |
| Isoleucine (Ile) | 6 | Hydrophobic | Lipid Acyl Chains |
| Threonine (Thr) | 12 | Hydrogen Bond | Phosphate Headgroup / Water |
| Phenylalanine (Phe) | 13 | Hydrophobic (Pi-Alkyl) | Lipid Acyl Chains |
| Glutamine (Gln) | 18 | Hydrogen Bond | Phosphate Headgroup / Water |
| Glutamine (Gln) | 19 | Hydrogen Bond | Phosphate Headgroup / Water |
Collectively, these computational studies are instrumental in building a comprehensive model of this compound's mechanism of action. By simulating its behavior at the molecular level, researchers can rationalize its structure-activity relationship and guide the design of novel synthetic analogues with potentially enhanced potency or specificity. asm.orgnih.gov
**6. Synthetic Strategies and Derivatization**
Laboratory Synthesis of Phylloxin-S1 and Analogues
The chemical synthesis of peptides like this compound is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS), a method that revolutionized peptide science by anchoring the growing peptide chain to an insoluble resin support.
Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most common method for preparing this compound and its analogues in the laboratory. scielo.org.mxiris-biotech.de This approach builds a peptide sequence from the C-terminus to the N-terminus while the growing chain is covalently attached to an insoluble resin. iris-biotech.de The core principle involves a repeating cycle of deprotection and coupling steps.
The process begins with an insoluble resin support, often a Rink Amide resin, which will ultimately yield a C-terminally amidated peptide, a common feature of phylloseptin family peptides. scielo.org.mxuci.edu The synthesis cycle consists of two main repeating steps:
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed. This is typically accomplished by treating the resin with a solution of a secondary amine, such as 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). scielo.org.mxuci.edu This exposes a free amine group, ready for the next amino acid to be attached.
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is "activated" and coupled to the newly exposed amine. Activation is achieved using coupling reagents like DCC/HOBt (dicyclohexylcarbodiimide/1-hydroxybenzotriazole) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with an activator base such as DIPEA (N,N-diisopropylethylamine). scielo.org.mxrsc.org An excess of the activated amino acid is used to drive the reaction to completion. iris-biotech.de
This cycle is repeated for each amino acid in the this compound sequence. Throughout the synthesis, the reactive side chains of the amino acids (e.g., the lysine (B10760008) side chain) are protected by acid-labile groups like tert-butyl (tBu) to prevent unwanted side reactions. scielo.org.mx After the final amino acid is coupled and its Fmoc group is removed, the completed peptide is cleaved from the resin support. This final cleavage, along with the removal of all side-chain protecting groups, is typically performed using a strong acid cocktail, such as a mixture containing trifluoroacetic acid (TFA).
Table 1: Key Stages of Fmoc-Based Solid-Phase Peptide Synthesis
| Stage | Description | Common Reagents |
| Resin Preparation | The solid support resin is swelled in a suitable solvent to make the reactive sites accessible. | Dimethylformamide (DMF) |
| Fmoc Deprotection | Removal of the temporary N-terminal Fmoc protecting group to expose a free amine for coupling. | 20% Piperidine in DMF |
| Amino Acid Coupling | The incoming Fmoc-protected amino acid is activated and covalently bonded to the free amine on the growing peptide chain. | Fmoc-amino acid, HCTU, DIPEA, or DCC/HOBt |
| Washing | The resin is washed thoroughly between deprotection and coupling steps to remove excess reagents and by-products. | DMF, Dichloromethane (DCM) |
| Cleavage & Deprotection | The completed peptide is cleaved from the resin, and all permanent side-chain protecting groups are removed. | Trifluoroacetic acid (TFA) cocktail |
Following cleavage from the resin, the crude synthetic peptide is a mixture containing the desired full-length this compound, as well as impurities such as truncated sequences, deletion sequences, and leftover reagents from the cleavage process. Purification is therefore essential to isolate the target peptide. The most widely used technique for this purpose is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). eurogentec.comhplc.eu
RP-HPLC separates molecules based on their hydrophobicity. chemass.siwaters.com The crude peptide mixture is dissolved in an aqueous mobile phase and passed through a column packed with a non-polar stationary phase, most commonly silica (B1680970) particles chemically modified with C18 alkyl chains. hplc.euwaters.com
The separation process works as follows:
Components of the mixture are adsorbed onto the hydrophobic stationary phase. chemass.si
A gradient of an organic solvent, such as acetonitrile, is then pumped through the column. hplc.eu
As the concentration of the organic solvent increases, the components of the mixture are eluted from the column in order of increasing hydrophobicity. Less hydrophobic impurities elute first, while the more hydrophobic target peptide is retained longer.
The eluting solution is monitored by a UV detector, and fractions are collected. chemass.si The fractions containing the pure this compound peptide are then combined and lyophilized (freeze-dried) to yield a pure, solid product. The purity and identity of the final peptide are confirmed using analytical techniques like mass spectrometry.
Table 2: Principles of RP-HPLC for Peptide Purification
| Component | Role in Separation | Typical Material/Solvent |
| Stationary Phase | A non-polar material that hydrophobically interacts with and retains the peptide and impurities. | C18-bonded silica particles |
| Mobile Phase A | An aqueous solvent (polar) in which the sample is initially dissolved and loaded onto the column. | Water with 0.1% Trifluoroacetic acid (TFA) |
| Mobile Phase B | An organic solvent (less polar) that is gradually mixed with Mobile Phase A to elute the bound components. | Acetonitrile with 0.1% Trifluoroacetic acid (TFA) |
| Elution Principle | Components are released (elute) from the stationary phase as the mobile phase becomes sufficiently non-polar to compete for hydrophobic interactions. More hydrophobic peptides require a higher concentration of organic solvent to elute. | Gradient elution |
Rational Design of Derivatives for Research Purposes
While natural this compound has inherent biological activity, researchers often synthesize derivatives to enhance specific properties or to study its mechanism of action. Rational design involves making deliberate, knowledge-based changes to the peptide's amino acid sequence. mdpi.com
To understand how this compound functions at a molecular level, scientists create analogues with specific amino acid substitutions. mdpi.com These modifications can alter key physicochemical properties like net charge, hydrophobicity, and helical structure, allowing researchers to correlate these changes with biological activity. imrpress.commdpi.com This process helps to identify which residues or structural features are critical for the peptide's function. nih.gov
A common strategy for antimicrobial peptides is to modify their cationicity, as a positive net charge is crucial for the initial interaction with negatively charged bacterial membranes. mdpi.com For instance, in a study on the related peptide phylloseptin-PT, researchers designed analogues where neutral or non-ideal amino acids were replaced with the cationic residue lysine. mdpi.comresearchgate.net This targeted modification was intended to enhance the electrostatic attraction between the peptide and microbial cell surfaces, potentially leading to increased antimicrobial potency. mdpi.comresearchgate.net By comparing the activity of the native peptide to its cationicity-enhanced analogues, a direct link between positive charge and antimicrobial efficacy can be established. mdpi.com
In addition to single amino acid substitutions, more significant structural modifications such as truncation and the creation of chimeric molecules are used as research tools. nih.govscience.gov
Truncated Constructs: Truncation involves synthesizing shortened versions of this compound by systematically removing amino acids from the N- or C-terminus. science.gov The purpose of creating these fragments is to identify the minimal sequence length required to retain biological activity. This can provide insight into the core functional domain of the peptide and is also valuable for designing smaller, potentially more cost-effective therapeutic leads. imrpress.com
Chimeric Constructs: Chimeric constructs are hybrid molecules created by linking a peptide like this compound to another molecule, which could be another peptide or a non-peptidic moiety. justia.comgoogle.com For example, a targeting peptide that specifically recognizes a particular cell type or microbial species could be fused to this compound. google.com This approach aims to deliver the active peptide to a specific location, potentially increasing its efficacy and selectivity. Another form of chimeric construct involves fusing the peptide to a fluorescent probe, creating a tool to visualize the peptide's interaction with and localization within cells. justia.com
**7. Analytical Methodologies in Phylloxin S1 Research**
Isolation and Purification from Biological Samples
Phylloxin-S1 is a naturally occurring peptide found in the skin secretions of certain frog species, such as Phyllomedusa sauvagii and Phyllomedusa bicolor. researchgate.netresearchgate.net The initial step in studying this compound involves its extraction and purification from these biological sources. Lyophilized (freeze-dried) skin secretion is a common starting material, serving as a stable source for the peptide and its genetic precursors. researchgate.netimrpress.com
Chromatography is a fundamental technique for separating and purifying components from a mixture. iipseries.orge3s-conferences.org In this compound research, High-Performance Liquid Chromatography (HPLC) is the principal method used for its isolation. researchgate.netiipseries.org
Specifically, reversed-phase HPLC (RP-HPLC) is employed to fractionate the crude skin secretion. In one established method, the secretion sample is injected into a semi-preparative Nucleosil C18 column. researchgate.net The separation is achieved by applying a linear gradient of an organic solvent, like acetonitrile, in an aqueous solution containing trifluoroacetic acid (TFA). researchgate.net The different components of the secretion, including this compound, elute at different times based on their hydrophobicity, allowing for their collection as separate fractions. researchgate.net These collected fractions are then typically lyophilized before further analysis. researchgate.net The combination of Liquid Chromatography with Mass Spectrometry (LC/MS) is also a powerful tool, providing separation and mass identification in a single run. iipseries.org
Table 1: Example of HPLC Parameters for this compound Isolation
| Parameter | Specification | Source |
| Column | Semi-preparative Nucleosil C18 | researchgate.net |
| Mobile Phase A | 0.1% TFA in water | researchgate.net |
| Mobile Phase B | Acetonitrile (ACN) | researchgate.net |
| Gradient | 0–70% linear gradient of ACN (1% ACN/min) | researchgate.net |
| Flow Rate | 4 mL/min | researchgate.net |
| Detection | UV Absorbance | |
| Fraction Collection | 4 mL fractions collected and lyophilized for analysis | researchgate.net |
Structural and Molecular Characterization
Once isolated, determining the precise structure of this compound is crucial for understanding its function. This involves a combination of mass spectrometry, spectroscopy, and microscopy.
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and amino acid sequence of peptides like this compound. nih.gov Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is frequently used to confirm the molecular mass of the purified peptide in the collected HPLC fractions. researchgate.net
For sequencing, tandem mass spectrometry (MS/MS) is utilized. researchgate.net This technique involves selecting the peptide ion of interest, fragmenting it, and then analyzing the masses of the resulting fragments. This fragmentation pattern provides the data needed to deduce the amino acid sequence. The identification of this compound and its related peptides has been successfully achieved using MALDI-TOF-MS and MS/MS analysis. researchgate.net
Circular Dichroism (CD) spectroscopy is a key method for investigating the secondary structure (e.g., α-helix, β-sheet) of peptides. researchgate.netresearchgate.net For this compound, CD analysis has shown that the peptide adopts a predominantly α-helical conformation, particularly in environments that mimic the lipid membrane of microorganisms. researchgate.netresearchgate.net Studies indicate that in a low-polarity medium, phylloxin (B1576862) can exhibit 60-70% α-helical content. researchgate.net This amphipathic α-helical structure is believed to be critical for its antimicrobial activity, allowing it to interact with and disrupt bacterial membranes. researchgate.net
While direct microscopic visualization of this compound itself is not a primary characterization method, techniques like fluorescence microscopy are used to study its mode of action. By using fluorescent dyes that stain cellular components like DNA, researchers can observe the effects of the peptide on bacterial cells. This analysis helps to determine that this compound and related peptides act by altering the permeability of the cell membrane rather than by completely dissolving it. researchgate.net
Genetic and Molecular Biology Techniques
Understanding the genetic basis of this compound provides insight into its biosynthesis and evolutionary relationships with other peptides. researchgate.netresearchgate.net Research in this area involves cloning the gene and precursor cDNA that code for the peptide.
The process often begins with the isolation of polyadenylated mRNA from lyophilized skin secretions. researchgate.net This mRNA is then used to synthesize first-strand complementary DNA (cDNA) using a reverse transcriptase enzyme. researchgate.net To obtain the full-length cDNA sequence encoding the this compound precursor, a technique called Rapid Amplification of cDNA Ends (RACE) is employed, often using commercial kits like the SMART-RACE kit. researchgate.netresearchgate.net
This process utilizes specific primers designed based on highly conserved regions of related peptide cDNAs. researchgate.netresearchgate.net For instance, a sense primer (S1) designed from a conserved segment of the 5'-untranslated region of phylloxin cDNAs from related species has been used successfully. researchgate.netresearchgate.net The amplified DNA products from the Polymerase Chain Reaction (PCR) are then purified, cloned into a vector (e.g., pGEM-T), and sequenced using automated sequencers to reveal the full nucleotide sequence of the precursor. researchgate.net This molecular cloning approach has been used to determine the precursor cDNA sequences for phylloxins from both P. bicolor and P. sauvagii. researchgate.net Bioinformatic analysis using tools like BLAST is then used to compare the sequence with others in databases, confirming its identity and revealing evolutionary relationships. researchgate.netresearchgate.net
cDNA Library Generation and Screening
The initial identification and characterization of this compound, like many other antimicrobial peptides from frog skin, rely heavily on molecular cloning techniques. The process begins with the construction of a cDNA library from the skin secretions of the host organism.
Procedure:
mRNA Isolation: Polyadenylated mRNA is extracted from the lyophilized skin secretions. This is a crucial first step as the mRNA carries the genetic blueprint for the peptide. researchgate.net
cDNA Synthesis: Reverse transcriptase is used to synthesize a complementary DNA (cDNA) strand from the mRNA template. libretexts.org This is followed by the synthesis of the second DNA strand to create double-stranded cDNA. libretexts.org
Library Construction: The double-stranded cDNA fragments are then inserted into a cloning vector, such as a plasmid. libretexts.orgnih.gov This collection of vectors, each containing a different cDNA insert, constitutes the cDNA library. libretexts.org
Screening: The library is then screened to identify the specific clone containing the cDNA encoding the this compound precursor. researchgate.netnih.gov This can be achieved using various methods, including hybridization with a labeled probe designed from a conserved region of related peptides. researchgate.net
The nucleotide sequence of the this compound precursor cDNA is then determined using automated sequencing. researchgate.net This provides the deduced amino acid sequence of the prepropeptide, which includes a signal peptide, an acidic spacer, and the mature this compound sequence. researchgate.net In the case of this compound from Phyllomedusa sauvagii, the cDNA encoding the preprophylloseptin-S1 (ppPLS-S1) has been identified and its sequence deposited in the EMBL database under the accession number AM903077. researchgate.net
PCR-based Approaches (e.g., 3′-RACE)
To obtain the full-length cDNA sequence of this compound, particularly the 3' end, a technique known as Rapid Amplification of cDNA Ends (RACE) is employed. semanticscholar.orgthermofisher.com The 3'-RACE method is particularly useful as it takes advantage of the natural poly(A) tail present in most eukaryotic mRNAs. thermofisher.com
General 3'-RACE Protocol:
| Step | Description |
| First-Strand cDNA Synthesis | mRNA is reverse transcribed using an oligo(dT) adapter primer, which anneals to the poly(A) tail. thermofisher.comtakarabio.com |
| PCR Amplification | The resulting cDNA is then used as a template for PCR. A gene-specific primer (GSP), designed from a known region of the this compound sequence, is used in conjunction with a primer that recognizes the adapter sequence at the 3' end. thermofisher.comtakarabio.com |
| Product Analysis | The PCR product, which represents the 3' portion of the cDNA, is then purified, cloned, and sequenced to reveal the complete 3' untranslated region (UTR) and the polyadenylation signal. researchgate.netnih.gov |
For this compound research, a "shotgun" cloning approach has been utilized. researchgate.net This involves using a degenerate sense primer designed to a highly conserved sequence in the 5'-untranslated region of homologous peptide cDNAs from related frog species. researchgate.net This primer is used in a 3'-RACE reaction to amplify the target cDNA from the library. researchgate.net The PCR cycling conditions typically involve an initial denaturation step, followed by multiple cycles of denaturation, primer annealing at a specific temperature, and extension. researchgate.net The resulting PCR products are then cloned and sequenced. researchgate.net
Bioassays for Mechanistic Studies (without clinical implications)
To understand how this compound exerts its antimicrobial effects at a molecular level, various bioassays are conducted. These assays are designed to investigate the peptide's interaction with model membranes and its effect on membrane integrity, without focusing on clinical outcomes.
Membrane Permeabilization Assays
These assays directly measure the ability of this compound to disrupt the integrity of bacterial cell membranes. researchgate.netfrontiersin.org A common method involves the use of fluorescent dyes that are normally excluded from intact cells.
Methodology:
Fluorescent Dyes: Voltage-sensitive dyes, such as DiSC3(5), are used to monitor changes in membrane potential. frontiersin.org In polarized cells, the dye enters and its fluorescence is quenched. frontiersin.org Depolarization of the membrane by the peptide leads to the release of the dye and an increase in fluorescence. frontiersin.org
Procedure: Bacterial cells are incubated with the fluorescent dye until a stable, quenched signal is achieved. frontiersin.org this compound is then added, and the change in fluorescence is monitored over time. frontiersin.org An increase in fluorescence indicates membrane depolarization. frontiersin.org
Findings: Studies have shown that this compound can cause membrane permeabilization in bacterial cells. researchgate.net This disruption of the membrane barrier is a key aspect of its mechanism of action. researchgate.net
Cell-Free Systems for Molecular Interaction Studies
Cell-free systems provide a simplified environment to study the direct interactions between this compound and its molecular targets, avoiding the complexities of a living cell. These systems are particularly useful for investigating interactions with specific cellular components in a controlled manner. While specific cell-free system studies focusing solely on this compound are not extensively detailed in the provided search results, the principles of these assays are well-established in peptide research. For instance, such systems can be used to assess the impact of the peptide on processes like protein synthesis or enzymatic activity in a controlled, non-cellular environment.
Assessment of Peptide-Lipid Interactions
Understanding how this compound interacts with the lipid components of cell membranes is crucial to deciphering its mechanism of action. researchgate.netnih.govnih.gov Various biophysical techniques are employed for this purpose.
Key Techniques and Findings:
| Technique | Description | Findings Related to this compound and Similar Peptides |
| Circular Dichroism (CD) Spectroscopy | This technique is used to determine the secondary structure of the peptide in different environments, such as in aqueous solution versus in the presence of lipid vesicles that mimic bacterial membranes. researchgate.netresearchgate.net | In a low-polarity medium that mimics the membrane environment, this compound adopts a significant alpha-helical conformation. researchgate.net This amphipathic α-helix is crucial for its interaction with and disruption of the lipid bilayer. researchgate.net |
| Differential Scanning Calorimetry (DSC) | DSC measures the heat changes associated with phase transitions in lipid bilayers. researchgate.netnih.govbiorxiv.org The interaction of a peptide with the lipids can alter these transitions, providing information about the peptide's effect on membrane structure and fluidity. biorxiv.org | Studies on phylloseptins, including PLS-S1, have shown that they disrupt the acyl chain packing of anionic lipid bilayers, which are characteristic of bacterial membranes. researchgate.net This can lead to the formation of peptide-rich and lipid-rich domains and ultimately, the disintegration of the membrane. researchgate.net |
| Surface Plasmon Resonance (SPR) | SPR can be used to analyze the binding kinetics of the peptide to immobilized phospholipid bilayers. researchgate.net | While specific SPR data for this compound is not detailed, this technique is valuable for quantifying the binding affinity and kinetics of peptide-lipid interactions. researchgate.net |
These peptide-lipid interaction studies have demonstrated that this compound's ability to form an amphipathic α-helix and disrupt the packing of anionic lipid bilayers is a fundamental aspect of its antimicrobial activity. researchgate.net
**8. Biotechnological Research Applications As a Tool Compound**
Use in Biophysical and Biochemical Research
The specific characteristics of Phylloxin-S1 have made it a useful model for biophysical and biochemical investigations, particularly in understanding peptide-membrane interactions and conformational dynamics.
This compound is actively used to study the complex interplay between peptides and biological membranes. Research shows that this compound, which has a high net positive charge, functions as a monomer. horseshoecrab.org It exhibits detergent-like properties, enabling it to disrupt lipopolysaccharide (LPS) aggregates found in the outer membrane of Gram-negative bacteria. horseshoecrab.org
A key area of study is its specific interaction with membrane phospholipids (B1166683). horseshoecrab.org this compound shows a particular specificity for palmitoyl-oleoyl-phosphatidylglycerol (POPG), a component of bacterial membranes. horseshoecrab.org This specificity arises from a combination of electrostatic and hydrophobic forces between the peptide and the lipid molecules. horseshoecrab.org The initial binding is thought to involve the attraction of the cationic peptide to the anionic phosphate (B84403) groups of lipids like POPG. horseshoecrab.org This is followed by hydrophobic interactions that stabilize the complex, leading to the insertion of the peptide into the lipid bilayer and subsequent membrane disruption. horseshoecrab.orgcore.ac.uk The study of such interactions is crucial for understanding how antimicrobial peptides selectively target and permeabilize pathogen membranes over host cell membranes. horseshoecrab.orgcore.ac.uk
| Property | Observation | Significance in Research | Source |
|---|---|---|---|
| Functional State | Monomeric | Acts as a single molecule, simplifying the study of its mechanism compared to dimeric or oligomeric peptides. | horseshoecrab.org |
| Interaction with LPS | Disrupts LPS aggregates | Models the initial step of neutralizing endotoxins on Gram-negative bacteria. | horseshoecrab.org |
| Lipid Specificity | Specific for POPG | Highlights the role of electrostatic and hydrophobic forces in selective targeting of bacterial membranes. | horseshoecrab.org |
| Mechanism | Transitions from random coil to α-helix upon binding to POPG | Provides insight into environment-dependent conformational changes that trigger membrane disruption. | horseshoecrab.org |
This compound serves as an excellent model for investigating how a peptide's environment influences its three-dimensional structure. In aqueous solutions under physiological conditions, the peptide exists in a disordered, random coil structure. horseshoecrab.org However, upon interacting with the lipid environment of a membrane, specifically POPG, it undergoes a significant conformational change, transitioning into a more ordered α-helical structure. horseshoecrab.org
This transition from a random coil to an α-helix is a fundamental aspect of its function and a key topic in protein folding research. horseshoecrab.org The ability to induce and study this change provides a simplified system for understanding the principles that govern how peptides and proteins attain their functional conformations, a process driven by factors like the hydrophobicity of the surrounding environment. mpg.denih.gov This phenomenon, where a peptide is unstructured in solution but folds upon binding to its target, is a common theme among many membrane-active peptides. nih.gov
Contribution to Biochemical Taxonomy
Biochemical taxonomy utilizes the chemical constituents of organisms to classify them and understand their evolutionary relationships. scribd.combbau.ac.in Peptides from amphibian skin are particularly useful for this purpose due to their diversity and species-specificity. frogchemistry.comfrogchemistry.com
This compound contributes to this field by serving as a molecular marker. The primary structure of phylloxin (B1576862) can vary slightly between different species of the Phyllomedusa genus. For instance, a comparative study found that this compound from Phyllomedusa sauvagei (PLX-S) has a 94% sequence identity with phylloxin from Phyllomedusa bicolor. frogchemistry.com The difference was a single, conservative amino acid substitution (Valine for Methionine at position 17). frogchemistry.com Such subtle differences in the amino acid sequences of peptides like phylloxin provide robust data for establishing phylogenetic relationships and differentiating closely related species, complementing traditional morphological methods. frogchemistry.comscribd.com
Template for Rational Peptide Design in Research
Rational peptide design uses the structure of a natural peptide as a starting point to create new molecules with improved or novel properties. nih.govfrontiersin.org this compound, as a natural antimicrobial peptide, provides a valuable template for this process, offering a foundation for developing new research tools and potential therapeutics. frogchemistry.comresearchgate.net
A critical goal in peptide design is achieving molecular selectivity—the ability to act on a target cell (e.g., a bacterium) without harming the host's cells. This compound is an instructive model for understanding this principle. Its selectivity is rooted in the compositional differences between microbial and mammalian cell membranes. horseshoecrab.org
The peptide's high positive charge facilitates an initial electrostatic attraction to the negatively charged components of bacterial membranes, such as POPG and LPS, which are less abundant in the typically neutral outer leaflet of mammalian membranes. horseshoecrab.orgcore.ac.uk Following this initial binding, hydrophobic interactions drive the peptide's insertion into the lipid bilayer, causing disruption. horseshoecrab.org By studying how the specific sequence and structure of this compound achieve this two-step, selective interaction, researchers can derive principles for designing new peptides that retain target specificity while minimizing off-target effects. horseshoecrab.orgnih.gov
| Phylloxin Variant | Source Organism | Key Structural Feature | Research Application | Source |
|---|---|---|---|---|
| Phylloxin-B1 (PLX-B1) | Phyllomedusa bicolor | Contains Methionine at position 17. | Serves as the reference sequence for taxonomic comparison. | frogchemistry.comdharma.org.pl |
| This compound (PLX-S) | Phyllomedusa sauvagei | Contains Valine at position 17 (a single conservative substitution compared to PLX-B1). | Demonstrates subtle molecular differences used in biochemical taxonomy to distinguish species. | frogchemistry.comdharma.org.pl |
This compound and its genetic blueprint are directly used in the development of essential molecular biology research reagents. bio-world.com The peptide itself is available commercially as a purified reagent for laboratory use. bio-world.com
Furthermore, the highly conserved nature of the 5'-untranslated region of the cDNA encoding phylloxin has been exploited to design degenerate primers for molecular cloning. frogchemistry.comfrogchemistry.commdpi.com A specific sense primer, often designated "S1," was designed based on the phylloxin cDNA sequence from Phyllomedusa bicolor and a related peptide's cDNA from Pachymedusa dacnicolor. frogchemistry.comresearchgate.netmdpi.com This primer has proven instrumental as a molecular probe in 3'-RACE (Rapid Amplification of cDNA Ends) experiments to successfully clone and identify a wide range of novel peptide precursors from the skin secretions of various frog species. frogchemistry.commdpi.commdpi.comnih.gov This application underscores the role of this compound's genetic information as a fundamental tool for discovering new bioactive peptides. frogchemistry.comfrogchemistry.com
Applications in Omics and Bioinformaticsembopress.orgresearchgate.net
The utility of this compound in the realm of "omics" and bioinformatics has been primarily centered on comparative sequence analysis to understand its evolutionary relationship with other antimicrobial peptides. Bioinformatic tools have been instrumental in characterizing the this compound precursor and its nucleotide sequence, providing insights into the dermaseptin (B158304) family of peptides.
Detailed research findings from bioinformatic analyses have focused on sequence homology. For instance, molecular cloning techniques, such as 3'-RACE (Rapid Amplification of cDNA Ends), have been employed to isolate the nucleic acid sequence of the this compound precursor. This was achieved using a sense primer (S1) specifically designed based on a highly conserved segment of the 5'-untranslated region of phylloxin cDNA. researchgate.net
Subsequent bioinformatic searches using databases like the European Bioinformatics Institute (EBI) and tools such as BLAST have been used to compare the obtained sequences with existing entries. An EBI-BLAST search revealed a high degree of sequence identity between a newly identified phylloxin sequence (PLX-S) and the original phylloxin from Phyllomedusa bicolor. researchgate.net The analysis showed a 94% identity at the nucleotide level and a 95% identity for the open-reading frame amino acid sequence of the precursor. researchgate.net Such analyses are crucial for classifying new peptides and understanding the conservation and divergence within peptide families.
Broader bioinformatic studies encompassing hundreds of amphibian antimicrobial peptides have also included Phylloxin to uncover large-scale trends. These analyses correlate physical and chemical properties, such as peptide length, net charge, and hydrophobic content, across different peptide families, helping to refine prediction models for new antimicrobial peptides.
While direct applications of this compound as a tool compound to generate large-scale proteomics, transcriptomics, or metabolomics data are not extensively documented, the bioinformatic characterization of its own sequence is a key research application.
Interactive Data Tables
Table 1: Bioinformatic Sequence Identity of Phylloxin-S (PLX-S)
This table summarizes the sequence identity of a phylloxin precursor sequence (PLX-S) compared to the reference phylloxin from Phyllomedusa bicolor as determined by an EBI-BLAST search. researchgate.net
| Sequence Type | Compared To | Sequence Identity (%) |
| Nucleotide Sequence | Phyllomedusa bicolor phylloxin | 94 |
| Open-Reading Frame Amino Acid Sequence | Phyllomedusa bicolor phylloxin precursor | 95 |
**9. Future Directions and Emerging Research Avenues**
Elucidating Uncharacterized Biological Functions at the Molecular Level
A primary focus for future research will be the detailed characterization of Phylloxin-S1's biological functions beyond its general antimicrobial activity. While it is known to be part of the dermaseptin (B158304) superfamily, a diverse group of peptides with a range of biological activities, the specific molecular targets of this compound remain largely uncharacterized. nih.govkambonomad.com Dermaseptins, as a class, are known to interact with microbial membranes, often leading to permeabilization and cell death. nih.gov However, the precise nature of these interactions, including specific lipid or protein receptors, and the potential for intracellular targets, is an area ripe for investigation. Future studies will likely employ a combination of molecular biology, biochemistry, and cell imaging techniques to elucidate the step-by-step mechanism of action. Understanding these molecular intricacies is crucial for explaining its spectrum of activity and for the rational design of more potent and specific derivatives. Moreover, many peptides from frog skin have been found to possess multiple functions, including antiviral, antitumor, and immunomodulatory activities. nih.govnih.gov Investigating whether this compound exhibits such pleiotropic effects is a logical and exciting next step.
Advanced Computational Modeling for Predictive Understanding
The use of advanced computational modeling is set to revolutionize the study of antimicrobial peptides like this compound. frontiersin.org Techniques such as molecular dynamics (MD) simulations can provide high-resolution insights into the peptide's conformational changes upon interacting with different membrane environments. mdpi.com These models can predict how this compound, a cationic and amphipathic peptide, inserts into and disrupts microbial membranes, a key aspect of its antimicrobial action. qub.ac.uknih.gov Such in silico approaches can help to identify the key amino acid residues responsible for its activity and stability, guiding the design of synthetic analogs with enhanced efficacy or reduced cytotoxicity. frontiersin.org Furthermore, computational tools can be used to predict the synergistic potential of this compound with other molecules and to understand the structural basis for these interactions. By simulating the peptide's behavior at the atomic level, researchers can gain a predictive understanding that can accelerate the development of new therapeutic agents.
Exploration of Synergistic Molecular Interactions
The potential for synergistic interactions between this compound and other antimicrobial agents represents a promising area of future research. The natural environment of frog skin, where a cocktail of various peptides is secreted, suggests that these molecules may act in concert to provide a robust defense against a wide range of pathogens. kambonomad.com Studies on other dermaseptins have already demonstrated synergistic effects when combined. mdpi.com Future investigations will likely focus on systematically screening for synergistic combinations of this compound with conventional antibiotics or other antimicrobial peptides. The checkerboard titration method is a common technique used to assess these interactions. mdpi.com Understanding the molecular basis of this synergy, whether it involves sequential action on the microbial cell envelope or the formation of novel peptide complexes, will be critical. Such combinations could not only enhance antimicrobial potency but also potentially reduce the development of microbial resistance.
Development of High-Resolution Analytical Methods for Complex Biological Matrices
The accurate detection and quantification of this compound and its metabolites in complex biological matrices are essential for both preclinical and clinical research. The development of more sensitive and high-resolution analytical methods will be crucial for these studies. Techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS), particularly MALDI-TOF and tandem MS/MS, are fundamental for the initial isolation and sequencing of such peptides from crude skin secretions. frontiersin.orgnih.gov Future efforts will likely focus on refining these methods to achieve lower detection limits and higher throughput. The development of specific immunoassays or advanced mass spectrometry-based techniques, such as selected reaction monitoring (SRM), could enable precise pharmacokinetic and pharmacodynamic studies. These methods are vital for understanding the absorption, distribution, metabolism, and excretion of this compound, which are critical parameters for its potential therapeutic development.
Expanding Phylogenetic and Biodiversity Studies for Novel Peptide Discovery
The vast biodiversity of amphibians, particularly frogs, represents a largely untapped reservoir of novel antimicrobial peptides. researchgate.netnih.gov Expanding phylogenetic and biodiversity studies is a key future direction for discovering new peptides with unique structures and functions, including novel phylloxin (B1576862) variants. nih.govsemanticscholar.org The skin secretions of each frog species can contain a unique repertoire of bioactive peptides, and even closely related species can exhibit significant peptide diversity. nih.gov By exploring the peptidomes of uninvestigated or poorly studied frog species, particularly within the Phyllomedusinae subfamily, researchers can identify new members of the phylloxin family and other novel antimicrobial peptides. kambonomad.com Molecular cloning techniques, specifically the "shotgun" cloning of precursor-encoding cDNAs from skin secretion-derived cDNA libraries, have proven to be a powerful tool in this discovery process. nih.gov These studies not only contribute to our understanding of the evolution of these defense molecules but also provide a rich pipeline of new lead compounds for the development of future anti-infective therapies. upenn.eduupenn.edu
常见问题
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing Phylloxin-S1 with high purity?
- Methodological Answer : Synthesis should follow stepwise protocols with rigorous purification. For example:
- Step 1 : Optimize reaction conditions (solvent, temperature, catalyst) based on precursor compatibility .
- Step 2 : Use column chromatography or recrystallization for purification, with purity verified via HPLC (≥95%) .
- Step 3 : Characterize intermediates and final compounds using NMR (¹H/¹³C), mass spectrometry, and elemental analysis .
- Key Consideration : Document reaction yields, side products, and spectroscopic data in supplementary materials for reproducibility .
Q. Which spectroscopic techniques are critical for validating this compound’s structural integrity?
- Methodological Answer : A multi-technique approach is essential:
- NMR Spectroscopy : Confirm stereochemistry and functional groups; compare chemical shifts with computational models (e.g., DFT) .
- Mass Spectrometry : Validate molecular weight and fragmentation patterns against theoretical predictions .
- X-ray Crystallography : Resolve ambiguous configurations for crystalline derivatives .
- Key Consideration : Cross-reference data with published analogs to identify discrepancies in peak assignments .
Q. How should researchers design initial pharmacological assays to assess this compound’s bioactivity?
- Methodological Answer : Use tiered screening:
- In vitro : Test dose-dependent effects on target enzymes/cells (e.g., IC₅₀ calculations) with positive/negative controls .
- Selectivity Panels : Screen against related off-target proteins to evaluate specificity .
- Data Reporting : Include raw data (e.g., dose-response curves) and statistical significance (p-values, n ≥ 3) in tables .
Advanced Research Questions
Q. What strategies can optimize this compound’s bioavailability in preclinical models?
- Methodological Answer : Address physicochemical limitations systematically:
- Solubility : Test co-solvents (e.g., PEG 400) or nanoformulations; measure logP and pKa .
- Metabolic Stability : Perform liver microsome assays to identify metabolic hotspots .
- In Vivo PK/PD : Use compartmental modeling to correlate plasma concentrations with efficacy .
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
- Methodological Answer : Apply contradiction analysis:
- Step 1 : Verify assay conditions (e.g., buffer pH, cell viability) and in vivo dosing regimens .
- Step 2 : Evaluate pharmacokinetic factors (e.g., protein binding, half-life) using LC-MS/MS .
- Step 3 : Use multi-omics (transcriptomics/proteomics) to identify compensatory pathways in vivo .
- Key Consideration : Report negative results and confounding variables (e.g., animal diet, stress) in supplemental files .
Q. What computational approaches are effective for elucidating this compound’s mechanism of action?
- Methodological Answer : Combine molecular modeling and cheminformatics:
- Docking Studies : Screen against target libraries (e.g., PDB) using flexible docking algorithms .
- MD Simulations : Analyze binding stability (>100 ns trajectories) and free-energy landscapes (MM-PBSA) .
- QSAR : Corstruct models using bioactivity data from structural analogs .
- Key Consideration : Validate predictions with mutagenesis or competitive binding assays .
Tables for Reference
Table 1 : Minimum Characterization Data for this compound in Publications
| Parameter | Required Method | Acceptable Range |
|---|---|---|
| Purity | HPLC/GC | ≥95% |
| Molecular Weight | HRMS | ±5 ppm error |
| Solubility | UV-Vis (pH 7.4 buffer) | >50 µM |
| IC₅₀ (Primary Target) | Dose-response assay | Replicate SD < 15% |
Source : Adapted from .
Table 2 : Common Pitfalls in this compound Research and Mitigation Strategies
| Pitfall | Mitigation Strategy |
|---|---|
| Inconsistent bioassay results | Standardize protocols across labs; share raw data |
| Low reproducibility | Publish detailed synthetic procedures in SI |
| Off-target effects | Use orthogonal assays (e.g., SPR, thermal shift) |
Guidance for Data Reporting
- Supporting Information : Upload raw spectra, assay protocols, and statistical code to repositories like Zenodo .
- Ethical Compliance : Adhere to NIH guidelines for preclinical studies (e.g., ARRIVE checklist) .
- Conflict Resolution : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .
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